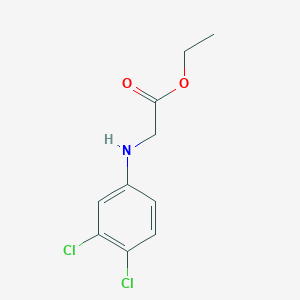

Ethyl 2-(3,4-dichloroanilino)acetate

Übersicht

Beschreibung

Ethyl 2-(3,4-dichloroanilino)acetate is a chemical compound with the molecular formula C10H11Cl2NO2.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3,4-dichloroanilino)acetate typically involves the reaction of 3,4-dichloroaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of production.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(3,4-dichloroanilino)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the ethyl ester group is replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Agrochemical Applications

Herbicidal Activity

Ethyl 2-(3,4-dichloroanilino)acetate is structurally related to several herbicides, such as linuron and diuron, which are known for their effectiveness in controlling unwanted vegetation. Research indicates that derivatives of 3,4-dichloroaniline exhibit herbicidal properties, making compounds like this compound candidates for developing new agrochemicals. A study demonstrated that new fatty N-acylamino amides synthesized from 3,4-dichloroaniline showed promising results against arthropod pests, with mortality rates ranging from 20% to 80% in bioassays conducted on strawberry pests .

Insecticidal Potential

The compound has been evaluated for its insecticidal properties. The synthesis of N-acylamino amides incorporating the 3,4-dichloroaniline moiety has shown potential as an eco-friendly alternative in pest management strategies. These compounds were tested against various pests and exhibited significant insecticidal activity .

Medicinal Chemistry

Pharmacological Research

In the realm of medicinal chemistry, this compound serves as a precursor or intermediate in the synthesis of various pharmaceuticals. Its derivatives have been investigated for potential therapeutic effects, including anti-cancer and anti-inflammatory activities. The incorporation of the dichloroaniline group is pivotal due to its ability to enhance biological activity through structural modifications.

Toxicological Studies

Toxicological evaluations are critical for assessing the safety and efficacy of compounds like this compound. Studies have highlighted the compound's effects on biological systems, including potential hematological changes in animal models exposed to high concentrations . Such findings underscore the importance of understanding both the beneficial and adverse effects associated with its applications.

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound typically involves the reaction of 3,4-dichloroaniline with ethyl acetate under controlled conditions. This process can yield various derivatives that may possess enhanced biological activities. The efficiency of synthesis methods has been documented in several studies, emphasizing yields between 24% and 83% depending on the specific reaction conditions employed .

Characterization Techniques

Characterization of synthesized compounds is essential for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to verify the identity and quality of this compound and its derivatives.

Case Studies

Wirkmechanismus

The mechanism of action of Ethyl 2-(3,4-dichloroanilino)acetate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 2-(3,4-dichloroanilino)acetate is unique due to its ethyl ester group, which imparts different chemical reactivity and biological activity compared to other dichloroaniline derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Biologische Aktivität

Ethyl 2-(3,4-dichloroanilino)acetate is a compound that has garnered attention due to its potential biological activities, particularly in agricultural applications and microbial interactions. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Synthesis

This compound is derived from 3,4-dichloroaniline, a compound known for its diverse biological properties. The synthesis of this compound typically involves acylation reactions where 3,4-dichloroaniline reacts with ethyl acetate in the presence of coupling agents such as TBTU (O-benzotriazole-1-yl-N,N,N',N'-tetramethyluronium tetrafluoroborate) and bases like N,N-diisopropylethylamine (DIPEA) .

Insecticidal Properties

Recent studies have highlighted the insecticidal properties of compounds related to 3,4-dichloroaniline. For instance, bioassays conducted against various arthropod pests such as Chaetosiphon fragaefolii and Drosophila suzukii demonstrated mortality rates ranging from 20% to 80% when treated with derivatives of 3,4-dichloroaniline . These findings suggest that this compound may exhibit similar insecticidal activity.

Microbial Degradation

The compound has also been studied for its interaction with microbial communities. A study involving anaerobic enrichment cultures showed that strains capable of degrading 3,4-dichloroaniline were isolated after prolonged exposure to the compound. After 12 months , these cultures demonstrated an ability to transform over 80% of the initial concentration of 3,4-dichloroaniline within five days . This indicates not only the persistence of the compound in environmental settings but also its potential for bioremediation applications.

Case Study 1: Insecticidal Efficacy

In a controlled experiment, various formulations containing this compound were tested against strawberry pests. The results indicated that formulations with higher concentrations of fatty acid derivatives exhibited enhanced mortality rates compared to those with lower concentrations. The best-performing formulation achieved an average mortality rate of 80% against target pests .

Case Study 2: Microbial Transformation

A significant case study focused on the microbial degradation of this compound showed that after adaptation periods, specific microbial strains could effectively reduce the concentration of this compound in anaerobic conditions. The degradation pathway was monitored using HPLC analysis, which confirmed a nearly complete breakdown after 20 days in adapted cultures .

Research Findings

Research findings indicate that this compound exhibits promising biological activity:

- Insecticidal Activity : Demonstrated efficacy against various agricultural pests.

- Microbial Degradation : Effective transformation by anaerobic bacteria suggests potential for bioremediation.

- Environmental Impact : Studies indicate modifications to enhance degradation rates could lead to environmentally friendly agrochemical applications .

Eigenschaften

IUPAC Name |

ethyl 2-(3,4-dichloroanilino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2/c1-2-15-10(14)6-13-7-3-4-8(11)9(12)5-7/h3-5,13H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYQNTBOBNJCAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.